An In-depth Technical Guide to the Mechanism of Action of Cyclobutrifluram on Succinate Dehydrogenase
An In-depth Technical Guide to the Mechanism of Action of Cyclobutrifluram on Succinate Dehydrogenase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutrifluram is a novel succinate dehydrogenase inhibitor (SDHI) with potent nematicidal and fungicidal activity. This technical guide provides a comprehensive overview of its mechanism of action, focusing on its interaction with succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain (respiratory complex II). The document details the molecular basis of its inhibitory action, presents quantitative data on its efficacy, outlines experimental protocols for its study, and discusses the mechanisms of resistance. This guide is intended to be a valuable resource for researchers and professionals involved in the development of new pesticides and the study of mitochondrial respiration.
Introduction
Cyclobutrifluram is a carboxamide derivative developed by Syngenta that effectively controls a broad spectrum of plant-parasitic nematodes and fungal pathogens.[1] Its mode of action is the inhibition of succinate dehydrogenase (SDH), a critical enzyme for cellular respiration in aerobic organisms.[2][3] By targeting SDH, cyclobutrifluram disrupts the production of ATP, leading to paralysis and death of the target organisms.[2] This guide will delve into the core aspects of cyclobutrifluram's interaction with SDH, providing a detailed understanding of its biochemical and molecular effects.
Mechanism of Action
Cyclobutrifluram acts as a potent and specific inhibitor of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[3] SDH is a key enzyme in both the tricarboxylic acid (TCA) cycle and the electron transport chain, catalyzing the oxidation of succinate to fumarate and the reduction of ubiquinone to ubiquinol.[4]
The binding site of cyclobutrifluram is the ubiquinone-binding pocket (Qp site) of the SDH enzyme complex.[5][6] This binding is non-competitive with respect to succinate but competitive with ubiquinone. By occupying the Qp site, cyclobutrifluram physically blocks the access of ubiquinone, thereby inhibiting the transfer of electrons from the iron-sulfur clusters in the SDHB subunit to ubiquinone.[5] This interruption of the electron flow halts the entire respiratory chain, leading to a collapse of the mitochondrial membrane potential and a cessation of ATP synthesis.[2]
Molecular docking studies have revealed that cyclobutrifluram forms hydrogen bonds with key amino acid residues within the Qp site, particularly in the SDHC and SDHD subunits, which anchor the catalytic subunits (SDHA and SDHB) to the inner mitochondrial membrane.[5][7] In the nematode Bursaphelenchus xylophilus, molecular docking suggests a hydrogen bond formation between cyclobutrifluram and the Arg70 residue of the SDHC subunit.[7]
The following diagram illustrates the inhibitory action of cyclobutrifluram on the mitochondrial electron transport chain:
Caption: Inhibition of mitochondrial respiration by cyclobutrifluram.
Quantitative Data
The efficacy of cyclobutrifluram has been quantified against a range of fungal and nematode species. The following tables summarize the available data on its inhibitory activity.
Table 1: Nematicidal Activity of Cyclobutrifluram
| Organism | Parameter | Value | Reference(s) |
| Bursaphelenchus xylophilus | LC50 | 0.1078 mg/L | [2][6][7] |
| Caenorhabditis elegans | LC50 | 0.026 mg/L (0.069 µM) | [3] |
Table 2: Antifungal Activity of Cyclobutrifluram
| Organism | Parameter | Value (µg/mL) | Reference(s) |
| Fusarium pseudograminearum | Mean EC50 | 0.0248 | [8] |
| Corynespora cassiicola | Mean EC50 | 0.98 ± 1.26 | [9][10] |
| Fusarium fujikuroi | Mean EC50 | 0.025 | [11] |
Mechanisms of Resistance
Resistance to cyclobutrifluram, as with other SDHIs, is primarily associated with point mutations in the genes encoding the subunits of the SDH complex. These mutations alter the structure of the Qp binding site, reducing the binding affinity of the inhibitor.
Table 3: Known Resistance Mutations to Cyclobutrifluram
| Organism | SDH Subunit | Amino Acid Substitution | Reference(s) |
| Fusarium pseudograminearum | SdhB | H248Y | [8] |
| Fusarium pseudograminearum | SdhC1 | A83V | [8] |
| Fusarium pseudograminearum | SdhC1 | R86K | [8] |
| Corynespora cassiicola | SdhB | H278Y | [11] |
| Corynespora cassiicola | SdhB | I280V | [11] |
| Corynespora cassiicola | SdhC | S73P | [11] |
| Corynespora cassiicola | SdhC | N75S | [11] |
| Corynespora cassiicola | SdhC | H134R | [11] |
| Corynespora cassiicola | SdhC | H134Q | [11] |
| Corynespora cassiicola | SdhC | S135R | [11] |
| Corynespora cassiicola | SdhD | D121E | [11] |
| Corynespora cassiicola | SdhD | G135V | [11] |
The following diagram illustrates the workflow for identifying resistance mutations:
References
- 1. researchgate.net [researchgate.net]
- 2. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The New Nematicide Cyclobutrifluram Targets the Mitochondrial Succinate Dehydrogenase Complex in Bursaphelenchus xylophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Antifungal spectrum of cyclobutrifluram and multi-point mutations in CcSdh proteins confer resistance in Corynespora cassiicola - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
